molecular formula C12H14BrNO B1400241 1-(2-Bromo-3-methylbenzoyl)pyrrolidine CAS No. 1309366-09-3

1-(2-Bromo-3-methylbenzoyl)pyrrolidine

Cat. No.: B1400241
CAS No.: 1309366-09-3
M. Wt: 268.15 g/mol
InChI Key: QAUOJYDYLGGPJN-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methylbenzoyl)pyrrolidine is a chemical compound with the linear formula C12 H14 Br N O .


Synthesis Analysis

There are several methods for synthesizing this compound. One method involves heating a mixture of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl, (2-bromo-3-methylphenyl) (pyrrolidin-l-yl)methanone, methyl 2-amino-5- (4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)benzoate, Pd2 (dba)3, anhydrous K3P04, and 1,4-dioxane/water in a microwave unit at 140 °C for 12 min .


Molecular Structure Analysis

The molecular formula of this compound is C12 H14 Br N O . The molecular weight is 268.15 .


Chemical Reactions Analysis

The chemical reactions of this compound are not specified in the search results .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the search results .

Scientific Research Applications

Anticancer Potential

Functionalized pyrrolidines have shown promise in inhibiting the growth of human tumor cells, including glioblastoma and melanoma, without significantly affecting healthy human fibroblasts. The modification of pyrrolidine derivatives with lipophilic groups like 4-bromobenzoyl has been found to improve their bioavailability and enhance their anticancer efficacy. These compounds selectively target tumor cells, indicating potential for development as anticancer agents (Fiaux, Popowycz, Favre, Schütz, Vogel, Gerber‐Lemaire, & Juillerat-Jeanneret, 2005).

Antimicrobial Activity

Pyrrolidine derivatives have also been explored for their antimicrobial properties. A series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives displayed notable antibacterial activity against strains such as A. baumannii and the M. tuberculosis H37Rv strain. These findings suggest that such structures could serve as promising starting points for the development of new antimycobacterial agents, highlighting the versatility of pyrrolidine derivatives in medicinal chemistry applications (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-methylbenzoyl)pyrrolidine is not specified in the search results .

Safety and Hazards

The safety and hazards of 1-(2-Bromo-3-methylbenzoyl)pyrrolidine are not specified in the search results .

Future Directions

The future directions of 1-(2-Bromo-3-methylbenzoyl)pyrrolidine are not specified in the search results .

Properties

IUPAC Name

(2-bromo-3-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9-5-4-6-10(11(9)13)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUOJYDYLGGPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromo-3-methylbenzoic acid (1.03 g, 4.79 mmol) was dissolved in thionyl chloride (15 mL, 206 mmol) and stirred at 80° C. for 30 min. The solution was evaporated to dryness under reduced pressure and the white solid residue dried under high vacuum. It was dissolved in DCM and added to a solution of pyrrolidine (0.80 mL, 9.58 mmol) and DIEA (1.67 mL, 9.58 mmol) in DCM (50 mL) and the reaction stirred overnight. Water (100 mL) and DCM (100 mL) were added and the phases mixed and separated. The organic was washed with 1N HCl (50 mL) then 1N sodium hydroxide (60 mL) before drying with magnesium sulfate and evaporating to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the (2-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone as a clear oil that solidified into a waxy solid on standing. Step 2: A mixture of (E)-ethyl 3-(6-bromo-2-(tert-butylamino)quinolin-3-yl)-2-methylacrylate (2.2 g, 5.62 mmol), potassium acetate (1.05 mL, 16.87 mmol), 1,1′-bis(diphenylphosphino)ferrocene-palladium dichloride (0.23 g, 0.28 mmol) and bis(pinacolato)diboron (1.71 g, 6.75 mmol) in degassed dioxane 40 mL was heated at 85° C. overnight. The mixture was cooled to RT and filtered through a pad of celite. The filtrate was collected and concentrated. The crude material was purified by column chromatography with 20-45% EtOAc/hexane to give (E)-ethyl 3-(2-(tert-butylamino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-yl)-2-methylacrylate. Step 3: (2-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone (0.39 g, 1.44 mmol), 2-dicyclohexylphosphino-2′,4′,6%-triisopropylbiphenyl (0.057 g, 0.120 mmol), (E)-ethyl 3-(2-(tert-butylamino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-yl)-2-methylacrylate (0.53 g, 1.20 mmol), palladium diacetate (0.013 g, 0.060 mmol), and potassium acetate (0.35 g, 3.61 mmol) were suspended in a mixture of ethanol (2 mL) and water (0.5 mL) and heated to 145° C. for 30 min in the microwave. The crude was partitioned between ethyl acetate (60 mL) and water (50 mL) and the organic dried with magnesium sulfate before evaporating to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the desired (E)-ethyl 3-(2-(tert-butylamino)-6-(2-methyl-6-(pyrrolidine-1-carbonyl)phenyl)quinolin-3-yl)-2-methylacrylate. This material was dissolved in methanol (50 g, 12.02 mmol) in water (15 mL). The mixture was heated to reflux for 45 min after which 2N HCl (6 mL) was added and the solution concentrated under reduced pressure to ˜25 mL. Water (100 mL) and DCM (100 mL) were added and the phases mixed and separated. The organic was dried with magnesium sulfate and evaporated to dryness to give (E)-3-(2-(tert-butylamino)-6-(2-methyl-6-(pyrrolidine-1-carbonyl)phenyl)quinolin-3-yl)-2-methylacrylic acid which was used without purification. Step 4: (E)-3-(2-(tert-butylamino)-6-(2-methyl-6-(pyrrolidine-1-carbonyl)phenyl)quinolin-3-yl)-2-methylacrylic acid (0.082 g, 0.17 mmol) was dissolved in N-methylpyrrolidinone (0.75 mL) and treated with methylamine (33% wt. solution in absolute ethyl alcohol, 0.050 mL, 0.48 mmol) and Knorr's reagent (0.081 g, 0.25 mmol). The mixture was stirred for 5 min then water (25 mL) and DCM (10 mL) were added and the phases mixed and separated. The organic was dried and evaporated to dryness under reduced pressure. Purification using silica chromatography (0-10% methanol in DCM gradient) gave (E)-3-(2-(tert-butylamino)-6-(2-methyl-6-(pyrrolidine-1-carbonyl)phenyl)quinolin-3-yl)-N, 2-dimethylacrylamide. This material was dissolved in methanol (30 mL) and DCM (10 mL) and palladium on carbon (10% by wt, 0.019 g, 0.017 mmol) was added. The slurry was stirred under hydrogen for 40 min after which the reaction was filtered through a pad of celite and evaporated to dryness under reduced pressure. The crude was dissolved in trifluoroacetic acid (40 mL) and heated to gentle reflux for 80 min. The solution was then evaporated to dryness under reduced pressure, free based with DCM and saturated sodium bicarbonate, and purified using silica chromatography (0-10% methanol in DCM gradient) to give 3-(2-amino-6-(2-methyl-6-(pyrrolidine-1-carbonyl)phenyl)quinolin-3-yl)-N,2-dimethylpropanamide. MS (ESI, pos. ion) m/z: 431 (M+1).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.67 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Bromo-3-methylbenzoic acid (5.0 g, 23.3 mmol) was dissolved in THF (100 mL) and added N,N′-carbonyldiimidazole (4.52 g, 27.9 mmol). The reaction mixture was stirred at ambient temperature for 14 h. Pyrrolidine (6.8 mL, 81 mmol) was added in one portion. The mixture was stirred for 8 h and then partitioned between EtOAc and water. The organic layer was washed with water, diluted HCl, saturated bicarbonate, water and brine. The solution was then concentrated in vacuo to afford (2-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone as a white crystalline solid, upon standing overnight at RT.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
4.52 g
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Bromo-3-methylbenzoyl)pyrrolidine
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